molecular formula C21H20N4O2S B12148456 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12148456
M. Wt: 392.5 g/mol
InChI Key: GCDGCNQBHVEZJG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a naphthylmethylthio group, and a dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone or an α-haloester.

    Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced through a nucleophilic substitution reaction using a naphthylmethylthiol and a suitable leaving group on the triazole ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole and tetrahydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, block receptor binding, or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-(phenylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a phenylthio group instead of a naphthylmethylthio group.

    5-(3,4-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a methylthio group instead of a naphthylmethylthio group.

    5-(3,4-Dimethoxyphenyl)-3-(ethylthio)-1,2,4-triazole-4-ylamine: Similar structure but with an ethylthio group instead of a naphthylmethylthio group.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the naphthylmethylthio group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C21H20N4O2S/c1-26-18-11-10-15(12-19(18)27-2)20-23-24-21(25(20)22)28-13-16-8-5-7-14-6-3-4-9-17(14)16/h3-12H,13,22H2,1-2H3

InChI Key

GCDGCNQBHVEZJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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